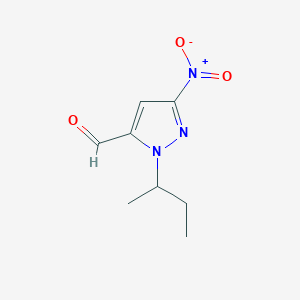
1-Bromo-4-methylbenzene ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-methylbenzene ethanethioate is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a bromine atom at the first position and a methyl group at the fourth position, along with an ethanethioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-methylbenzene ethanethioate can be synthesized through several methods. One common approach involves the bromination of 4-methylbenzene (toluene) using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 1-bromo-4-methylbenzene is then reacted with ethanethioic acid chloride in the presence of a base like pyridine to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale bromination and subsequent esterification reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-methylbenzene ethanethioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The ethanethioate group can be reduced to form thiols or other sulfur-containing compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and various amines.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include hydroxylated, aminated, and other substituted derivatives.
Oxidation Reactions: Products include carboxylic acids, aldehydes, and ketones.
Reduction Reactions: Products include thiols and other sulfur-containing compounds.
Scientific Research Applications
1-Bromo-4-methylbenzene ethanethioate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-4-methylbenzene ethanethioate involves its interaction with specific molecular targets. The bromine atom and ethanethioate group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, leading to the formation of new compounds. Additionally, the ethanethioate group can participate in redox reactions, influencing the overall reactivity of the molecule .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-methylbenzene: Lacks the ethanethioate group, making it less reactive in certain types of reactions.
4-Methylbenzenethiol: Contains a thiol group instead of the ethanethioate group, leading to different reactivity and applications.
1-Bromo-4-ethylbenzene: Contains an ethyl group instead of a methyl group, resulting in variations in physical and chemical properties.
Uniqueness
The combination of these functional groups allows for a wide range of chemical transformations and makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C9H10BrOS- |
|---|---|
Molecular Weight |
246.15 g/mol |
IUPAC Name |
1-bromo-4-methylbenzene;ethanethioate |
InChI |
InChI=1S/C7H7Br.C2H4OS/c1-6-2-4-7(8)5-3-6;1-2(3)4/h2-5H,1H3;1H3,(H,3,4)/p-1 |
InChI Key |
YNOAZFTXSLDZAF-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)Br.CC(=O)[S-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}(3-methylbutyl)amine](/img/structure/B11744426.png)
![3-Methoxy-1-(1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl)-1H-pyrazol-4-amine](/img/structure/B11744427.png)

![[3-(4-Methoxybenzamido)phenyl]boronic acid](/img/structure/B11744449.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(heptyl)amine](/img/structure/B11744457.png)



![1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11744480.png)
![N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11744482.png)
![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine](/img/structure/B11744492.png)

![1-ethyl-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11744498.png)

